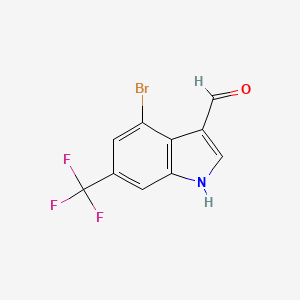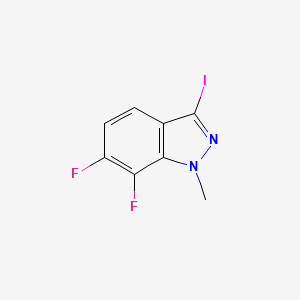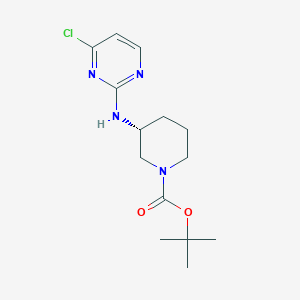
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative This compound is of interest due to its unique structural features, which include a benzyl group and a naphthyl group attached to the oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method includes the reaction of (S)-2-amino-1-phenylethanol with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole depends on its specific application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-5-Benzyl-2-(phenyl)-4,5-dihydrooxazole
- (S)-5-Benzyl-2-(naphthalen-1-yl)-4,5-dihydrooxazole
- (S)-5-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H17NO |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(5S)-5-benzyl-2-naphthalen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17NO/c1-2-6-15(7-3-1)12-19-14-21-20(22-19)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2/t19-/m0/s1 |
InChI-Schlüssel |
PGJOFUJCHHRIJO-IBGZPJMESA-N |
Isomerische SMILES |
C1[C@@H](OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)





![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)






